molecular formula C27H18N2O4 B14480270 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one CAS No. 64994-57-6

2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one

Cat. No.: B14480270
CAS No.: 64994-57-6
M. Wt: 434.4 g/mol
InChI Key: IWJKCUNXWBEXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a unique structure that combines phenoxy and phenyl groups with an oxazole ring, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy and phenyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer effects may involve the induction of apoptosis in cancer cells. The compound’s anti-inflammatory properties are thought to be mediated through the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one apart from these similar compounds is its unique combination of phenoxy and phenyl groups with the oxazole ring.

Properties

CAS No.

64994-57-6

Molecular Formula

C27H18N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-phenoxy-1-(2-phenyl-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethanone

InChI

InChI=1S/C27H18N2O4/c30-26(17-31-19-11-5-2-6-12-19)29-21-13-7-8-14-23(21)32-25-16-24-20(15-22(25)29)28-27(33-24)18-9-3-1-4-10-18/h1-16H,17H2

InChI Key

IWJKCUNXWBEXDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)OC5=CC=CC=C5N4C(=O)COC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.